Adibendan

Descripción general

Descripción

Adibendan es un inhibidor selectivo de la fosfodiesterasa 3 (PDE3), una clase de enzimas involucradas en la regulación de los niveles intracelulares de monofosfato cíclico de adenosina (AMPc). Se ha estudiado por sus efectos potenciales en el gasto cardíaco y la dilatación de los vasos sanguíneos . This compound es conocido por sus propiedades cardiotónicas, lo que lo convierte en un compuesto de interés en la investigación cardiovascular .

Aplicaciones Científicas De Investigación

Adibendan tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo en estudios de inhibidores de PDE3 y sus efectos en los niveles de AMPc.

Biología: Investigado por su papel en la modulación de las vías de señalización intracelular.

Medicina: Estudiado por sus posibles efectos terapéuticos en el tratamiento de enfermedades cardiovasculares, particularmente la insuficiencia cardíaca.

Industria: Utilizado en el desarrollo de nuevos agentes cardiotónicos y otras aplicaciones farmacéuticas.

Mecanismo De Acción

Adibendan ejerce sus efectos principalmente inhibiendo PDE3, lo que lleva a un aumento en los niveles intracelulares de AMPc. Esto, a su vez, aumenta la fuerza de contracción en las células musculares cardíacas y promueve la vasodilatación. El compuesto inhibe selectivamente la actividad de PDE3 con una IC50 de 2.0 μM, mientras que sus efectos en PDE1 y PDE2 son significativamente más débiles . El efecto inotrópico positivo de this compound está parcialmente mediado por AMPc, y también puede aumentar la sensibilidad de las proteínas contráctiles al calcio .

Análisis Bioquímico

Biochemical Properties

Adibendan interacts with enzymes, proteins, and other biomolecules in the body. It selectively inhibits phosphodiesterase III (PDE III) activity concentration-dependently . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

This compound influences cell function by increasing the calcium sensitivity of the myocardium . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition. It selectively inhibits phosphodiesterase III (PDE III) activity . This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in laboratory settings. It has been observed that this compound exerts a concentration-dependent positive inotropic effect in papillary muscles

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exert a positive inotropic effect in guinea-pig hearts

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of phosphodiesterase III (PDE III) activity . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels.

Métodos De Preparación

Adibendan puede sintetizarse a través de varias rutas sintéticas. Un método común involucra la reacción de 7,7-dimetil-2-(piridin-4-il)-5,7-dihidroimidazo[4,5-f]indol-6(1H)-ona con reactivos apropiados en condiciones controladas . La producción industrial de this compound típicamente involucra el uso de reactivos y solventes de alta pureza para garantizar la consistencia y calidad del producto final .

Análisis De Reacciones Químicas

Adibendan experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: El compuesto puede reducirse usando agentes reductores comunes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

Adibendan se compara a menudo con otros inhibidores de PDE3 como milrinona y pimobendan. Si bien los tres compuestos comparten mecanismos de acción similares, this compound se destaca por su mayor potencia y selectividad para PDE3 . Otros compuestos similares incluyen saterinona y enoximona, que también inhiben PDE3 pero pueden tener diferentes perfiles farmacocinéticos y aplicaciones clínicas .

Propiedades

IUPAC Name |

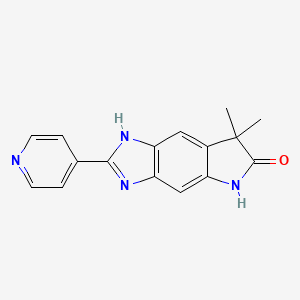

7,7-dimethyl-2-pyridin-4-yl-1,5-dihydropyrrolo[2,3-f]benzimidazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-16(2)10-7-12-13(8-11(10)20-15(16)21)19-14(18-12)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLQBBHUNDMTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC3=C(C=C2NC1=O)N=C(N3)C4=CC=NC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143358 | |

| Record name | Adibendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100510-33-6 | |

| Record name | Adibendan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100510-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adibendan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100510336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adibendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADIBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E87N3L27KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.